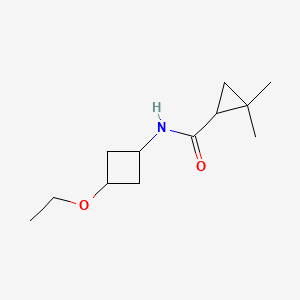![molecular formula C16H22N2O B7337601 (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7337601.png)
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol is a synthetic compound that is commonly used in scientific research to investigate its mechanism of action and its biochemical and physiological effects. This compound is also known as 4-(1H-Indol-3-yl)-1-piperidinepropan-2-ol or 4-(1H-Indol-3-yl)-1-(2-hydroxypropyl)piperidine.
Mechanism of Action
The mechanism of action of (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to modulate the activity of various cellular signaling pathways, including the cAMP and PKA pathways.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, some limitations of this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Future Directions
There are many potential future directions for research involving (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol. For example, further studies could investigate its potential as a therapeutic agent for the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, future research could explore the role of this compound in the regulation of cellular signaling pathways and its potential applications in drug discovery and development. Finally, further studies could investigate the safety and efficacy of this compound in various animal models and clinical trials.
Synthesis Methods
The synthesis of (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol involves the reaction of indole-3-carboxaldehyde with piperidine and 2-hydroxypropanol in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the final product.
Scientific Research Applications
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol has been widely used in scientific research to investigate its mechanism of action and its biochemical and physiological effects. This compound has been studied in various contexts, including its potential as a therapeutic agent for the treatment of neurological disorders and its role in the regulation of cellular signaling pathways.
Properties
IUPAC Name |
(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(19)11-18-8-6-13(7-9-18)15-10-17-16-5-3-2-4-14(15)16/h2-5,10,12-13,17,19H,6-9,11H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXJILUTNDPRT-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCC(CC1)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-methylfuran-2-yl)-[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337518.png)
![[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7337529.png)
![1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-[(3S)-2-oxopiperidin-3-yl]urea](/img/structure/B7337530.png)

![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7337544.png)

![1-(4-methoxybenzoyl)-N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]pyrrolidine-2-carboxamide](/img/structure/B7337558.png)
![N-(3-ethoxycyclobutyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7337563.png)
![N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide](/img/structure/B7337567.png)
![N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7337571.png)
![6-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7337576.png)
![1-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]-2-(1-propan-2-ylpyrazol-3-yl)ethanone](/img/structure/B7337581.png)
![N-[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(4-propan-2-ylpiperazin-1-yl)pyrrolidine-1-carboxamide](/img/structure/B7337589.png)
![(3R,4R)-3-cyclopentyl-4-hydroxy-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]piperidine-1-carboxamide](/img/structure/B7337592.png)
